Elagolix
Overview
Description
Elagolix is an orally bioavailable, second-generation, non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist . It is used to manage moderate to severe pain caused by endometriosis . This medicine is available only with your doctor’s prescription .
Synthesis Analysis
Several this compound formulations ranging from suspension to modified and immediate-release (IR) tablets were evaluated throughout the development program and across multiple phase I studies .
Molecular Structure Analysis
This compound has a complex molecular structure. Its IUPAC name is 4- [ [ (1 R )-2- [5- (2-Fluoro-3-methoxyphenyl)-3- [ [2-fluoro-6- (trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxopyrimidin-1-yl]-1-phenylethyl]amino]butanoic acid .
Chemical Reactions Analysis
In a study, an analysis assay was developed and verified to detect the concentration level of this compound in plasma from rats after sample preparation based on a newly validated ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) technique .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 631.600 g·mol −1 . It is moderately (80%) bound to human plasma proteins, and preferentially partitions into plasma rather than blood cellular components .
Scientific Research Applications
Dose-Dependent Suppression of Gonadotropins and Ovarian Hormones
Elagolix demonstrates dose-dependent suppression of gonadotropins (FSH, LH) and ovarian hormones (estradiol, progesterone) in premenopausal women. This characteristic is particularly relevant in the management of sex-hormone-dependent diseases in women (Ng et al., 2017).
Treatment of Endometriosis-Associated Pain
This compound has shown effectiveness in reducing endometriosis-associated pain. It works by dose-dependently suppressing estradiol levels, which plays a key role in the management of endometriosis-related symptoms (Ács et al., 2015).
First Global Approval for Endometriosis Pain Management
This compound received its first global approval for the management of moderate to severe pain associated with endometriosis. This approval was based on positive results from phase III trials (Lamb, 2018).
LC-MS Compatible Chromatographic Method
A novel LC-MS compatible chromatographic method was developed for the quantification of this compound's potential organic impurities in tablet dosage forms. This research highlights the importance of analyzing impurities in pharmaceutical preparations of this compound (Desai et al., 2023).
Efficacy in Endometriosis Treatment
This compound's efficacy in treating endometriosis has been extensively studied. It differs from other GnRH antagonists due to its nonpeptide structure, allowing for oral administration (Perricos & Wenzl, 2017).
Suppression of Ovulation
This compound suppresses ovulation in a dose-dependent manner. It is effective for the treatment of endometriosis-associated pain and is being developed for heavy menstrual bleeding associated with uterine fibroids (Archer et al., 2020).
Clinical Pharmacology
The clinical pharmacology of this compound has been extensively evaluated, showing significant population variability. It has minimal effects based on baseline characteristics and demographics, except for certain extrinsic and intrinsic factors (Shebley et al., 2019).
Enzyme-Transporter Interplay and Drug-Drug Interactions
This compound's enzyme-transporter interplay and its potential for drug-drug interactions have been quantitatively assessed using physiologically based pharmacokinetic modeling. This research is crucial for understanding how this compound interacts with other drugs and aids in managing potential risks (Chiney et al., 2019).
Evaluation of this compound's Impact on Fatigue
A study assessed the efficacy of this compound in reducing fatigue in women with moderate or severe endometriosis-associated pain, demonstrating its broader impact beyond pain management (Surrey et al., 2019).
Drug-Drug Interaction Studies
This compound's interactions with low-dose hormonal add-back therapy were studied to understand pharmacokinetic changes. This research is significant for patients requiring additional hormone therapy alongside this compound treatment (Nader et al., 2020).
Estimating Long-Term Bone Outcomes
Research on this compound's impact on bone mineral density in premenopausal women and its projected long-term effects on postmenopausal fracture risk highlights the drug's safety profile over extended use (Kilpatrick et al., 2020).
This compound for Heavy Menstrual Bleeding in Uterine Fibroids
This compound has been studied for its effectiveness in reducing heavy menstrual bleeding in women with uterine fibroids, expanding its therapeutic applications beyond endometriosis (Schlaff et al., 2020).
Assessment of Clinical Drug‐Drug Interactions
The study of this compound as both a victim and perpetrator of drug-drug interactions provides critical insights for clinical prescribing and management of potential interactions (Polepally et al., 2020).
Real-World Use in Women with Endometriosis
A real-world evaluation of women diagnosed with endometriosis initiating this compound therapy in the United States offers insights into the drug's use outside of clinical trials (Surrey et al., 2020).
Mechanism of Action
Target of Action
Elagolix is a non-peptide, small molecule that primarily targets the gonadotropin-releasing hormone (GnRH) receptors in the pituitary gland . These receptors play a crucial role in the regulation of the reproductive system.
Mode of Action
This compound acts as a GnRH antagonist . It competes with the endogenous GnRH for GnRH receptor occupancy and blocks the receptors upon binding . As a GnRH antagonist, this compound binds to the GnRH receptors without stimulating them . This competitive binding leads to a dose-dependent suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) .
Biochemical Pathways
The antagonism of GnRH receptors by this compound leads to a decrease in the levels of LH and FSH . This suppression is observed 4 to 6 hours after administration . The decrease in LH and FSH levels subsequently leads to decreased levels of the ovarian sex hormones, estradiol and progesterone .
Pharmacokinetics
This compound exhibits significant population variability in its pharmacokinetics . It is minimally affected by patients’ baseline characteristics and demographics, except for clinically relevant extrinsic and intrinsic factors such as co-administered strong organic anion transporting polypeptide (oatp) 1b1 inhibitors and severe hepatic impairment .
Result of Action
The result of this compound’s action is a dose-dependent suppression of estradiol and progesterone . This suppression occurs approximately 24 hours after administration . The degree of suppression is dependent on the dose of this compound . Estrogen levels return to baseline 24 to 48 hours after discontinuation .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of certain medications. For instance, the use of strong OATP 1B1 inhibitors can significantly increase this compound plasma concentrations . Severe hepatic impairment is also a contraindication for the use of this compound .
Safety and Hazards
Elagolix may cause serious side effects, including cardiovascular conditions, bone loss, and effects on pregnancy . It is contraindicated in women who are pregnant, have known osteoporosis or severe hepatic impairment . It is also advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
Future Directions
Elagolix is currently being used to control heavy menstrual bleeding related to uterine fibroids in women before menopause . It should not be taken for more than 24 months . The future of this compound seems promising as it is being developed for the treatment of reproductive hormone-dependent disorders in women .
Biochemical Analysis
Biochemical Properties
Elagolix acts as an antagonist of the gonadotropin-releasing hormone receptor (GnRHR), which is the biological target of the hypothalamic hormone gonadotropin-releasing hormone (GnRH) . By blocking the GnRHR, it dose-dependently suppresses the gonadal production and hence circulating levels of sex hormones such as estradiol, progesterone, and testosterone .
Cellular Effects
This compound helps to reduce the pain experienced by reducing the amount of estrogen produced that encourages the growth of lesions in endometriosis . It works by binding to GnRH receptors in the pituitary gland, which suppresses luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a decrease in estrogen .
Molecular Mechanism
This compound is a GnRH antagonist that inhibits endogenous GnRH signaling by binding competitively to GnRH receptors in the pituitary gland . This competitive binding without stimulating the receptors leads to a dose-dependent suppression of LH and FSH observed 4 to 6 hours after administration .
Temporal Effects in Laboratory Settings
This compound administration allows for modulation of gonadotropin and ovarian hormone concentrations, from partial suppression at lower doses to nearly full suppression at higher doses . The effects of this compound on hormone suppression were rapid and readily reversible when therapy was discontinued .
Metabolic Pathways
This compound is predominantly metabolized by the CYP3A family of isoenzymes despite participating in minor metabolic pathways with the CYP2D6, CYP2C8, and uridine glucuronosyl transferases (UGTs) enzymes .
Transport and Distribution
The disposition pathways of this compound, including metabolism by CYP3A and transport by P-gp, as well as hepatic uptake via OATP1B1, have been quantified and verified using clinical DDI studies .
Subcellular Localization
Given its mechanism of action, it is likely that this compound primarily interacts with GnRH receptors located on the cell surface, particularly in the pituitary gland .
Properties
IUPAC Name |
4-[[(1R)-2-[5-(2-fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxopyrimidin-1-yl]-1-phenylethyl]amino]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H30F5N3O5/c1-19-28(21-11-6-14-26(45-2)29(21)34)30(43)40(18-25(20-9-4-3-5-10-20)38-16-8-15-27(41)42)31(44)39(19)17-22-23(32(35,36)37)12-7-13-24(22)33/h3-7,9-14,25,38H,8,15-18H2,1-2H3,(H,41,42)/t25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEAUOKZIVMZVQL-VWLOTQADSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C(=O)N1CC2=C(C=CC=C2F)C(F)(F)F)CC(C3=CC=CC=C3)NCCCC(=O)O)C4=C(C(=CC=C4)OC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)N(C(=O)N1CC2=C(C=CC=C2F)C(F)(F)F)C[C@@H](C3=CC=CC=C3)NCCCC(=O)O)C4=C(C(=CC=C4)OC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H30F5N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40232348 | |
Record name | Elagolix | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40232348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
631.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<1 mg/mL | |
Record name | Elagolix | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11979 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Endometriosis develops when tissue that is similar to the kind that is normally located in the uterus starts to grow outside of the uterus. Such growth leads to various symptoms like pain during periods, pelvic pain between periods, and pain during sexual intercourse. The growths themselves are referred to as lesions and frequently develop on the ovaries, fallopian tubes, and other areas around the uterus, including the bowel or bladder. The growth of these lesions is dependent upon the estrogen hormone. Elagolix is an orally-administered, nonpeptide small molecule gonadotropin-releasing hormone (GnRH) receptor antagonist that inhibits endogenous GnRH signaling by binding competitively to GnRH receptors in the pituitary gland. Administration of elagolix results in dose-dependent suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to decreased blood concentrations of the ovarian sex hormones, estradiol and progesterone. | |
Record name | Elagolix | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11979 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
834153-87-6 | |
Record name | Elagolix | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=834153-87-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Elagolix [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0834153876 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Elagolix | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11979 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Elagolix | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40232348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-4-((2-(5-(2-fluoro-3-methoxyphenyl)-3-(2-fluoro-6-(trifluoromethyl)benzyl)-4-methyl-2,6-dioxo-2,3-dihydropyrimidin-1(6H)-yl)-1-phenylethyl)amino)butanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ELAGOLIX | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B2546MB5Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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